molecular formula C25H28ClN5O5S2 B611129 Subasumstat CAS No. 1858276-04-6

Subasumstat

Cat. No.: B611129
CAS No.: 1858276-04-6
M. Wt: 578.1 g/mol
InChI Key: LXRZVMYMQHNYJB-UNXOBOICSA-N
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Description

Molecular Formula and Weight

This compound possesses the molecular formula C25H28ClN5O5S2, representing a complex organic molecule containing 25 carbon atoms, 28 hydrogen atoms, one chlorine atom, five nitrogen atoms, five oxygen atoms, and two sulfur atoms. The molecular weight of this compound is precisely determined to be 578.10 daltons, as confirmed through multiple analytical techniques including high-performance liquid chromatography and mass spectrometry. The compound's molecular composition reflects its sophisticated architecture, incorporating multiple functional groups including a chlorinated tetrahydroisoquinoline moiety, a thiophene ring system, a pyrimidine core, and a sulfamate functionality.

The Chemical Abstracts Service registry number for this compound is 1858276-04-6, providing a unique identifier for this specific chemical entity. The molecular formula indicates the presence of heteroatoms strategically positioned throughout the molecular framework, contributing to the compound's ability to form specific interactions with target proteins and maintain optimal pharmacological properties. The sulfur atoms are incorporated within both the thiophene heterocycle and the sulfamate functional group, while the nitrogen atoms are distributed across the pyrimidine ring, the tetrahydroisoquinoline system, and the sulfamate moiety.

Property Value Method
Molecular Formula C25H28ClN5O5S2 Elemental Analysis
Molecular Weight 578.10 daltons Mass Spectrometry
CAS Registry Number 1858276-04-6 Chemical Abstracts Service
Elemental Composition C: 51.90%, H: 4.88%, Cl: 6.13%, N: 12.11%, O: 13.82%, S: 11.08% Calculated

Stereochemical Configuration and Isomerism

This compound exhibits complex stereochemical features characterized by multiple chiral centers that critically influence its biological activity and selectivity. The molecule contains four defined stereocenters with absolute stereochemical configuration, as confirmed through advanced analytical techniques including microelectron diffraction crystallography. The stereochemical configuration of the more active isomer at the tetrahydroisoquinoline center has been designated as R-configuration based on small molecule crystal structure analysis of synthetic intermediates.

The compound's systematic chemical name reflects its stereochemical complexity: [(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate. This nomenclature clearly defines the spatial arrangement of substituents around each chiral center, ensuring unambiguous identification of the specific stereoisomer. The presence of both R and S configurations at different chiral centers creates a unique three-dimensional molecular architecture that is essential for optimal binding affinity and selectivity toward the small ubiquitin-like modifier activating enzyme.

Stereochemical isomers of this compound have been identified and characterized, including the S-stereoisomer which serves as an important control compound in experimental studies. The separation of stereoisomeric forms has been achieved through supercritical fluid chromatography and preparative high-performance liquid chromatography techniques applied to the final sulfamated compounds. The stereochemical distinction enables researchers to isolate biological effects attributable to sumoylation inhibition from those influenced by structural chirality, providing valuable insights into structure-activity relationships.

Chiral Center Configuration Systematic Position Functional Group
Tetrahydroisoquinoline R Position 1 Secondary amine
Cyclopentyl 1R,2S,4R Positions 1,2,4 Hydroxyl, amino, methyl sulfamate

Spectroscopic Characterization (Nuclear Magnetic Resonance, Liquid Chromatography Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of this compound, with proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide revealing characteristic chemical shifts and coupling patterns consistent with the proposed structure. The nuclear magnetic resonance analysis confirms the presence of all expected proton environments, including aromatic protons from the chlorinated tetrahydroisoquinoline and thiophene systems, aliphatic protons from the cyclopentyl framework, and the distinctive chemical shifts associated with the methyl substituent on the thiophene ring.

High-performance liquid chromatography coupled with mass spectrometry analysis demonstrates exceptional purity levels, with reported purity of 99.41% as determined through high-performance liquid chromatography methods. The mass spectrometric fragmentation pattern provides additional structural confirmation, with the molecular ion peak observed at mass-to-charge ratio 578.12928 for the protonated molecular ion [M+H]+. Liquid chromatography mass spectrometry analysis using formic acid conditions shows the expected molecular ion at mass-to-charge ratio 578.1, confirming the molecular weight and providing additional confidence in structural assignment.

The spectroscopic characterization includes detailed analysis of nuclear magnetic resonance chemical shifts, with specific attention to the distinctive signals arising from the heterocyclic systems. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic patterns including aromatic multipets, aliphatic methylene and methine protons, and the methyl singlet from the thiophene substituent. The nuclear magnetic resonance data provides unambiguous confirmation of the molecular structure and supports the assigned stereochemical configuration.

Analytical Technique Key Findings Confirmation
1H Nuclear Magnetic Resonance Chemical shifts consistent with structure Structural integrity
Liquid Chromatography Mass Spectrometry Molecular ion at 578.1 Molecular weight confirmation
High-Performance Liquid Chromatography 99.41% purity Chemical purity
Mass Spectrometry Fragmentation pattern matches structure Structural validation

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound provides definitive structural information through microelectron diffraction techniques, confirming the absolute stereochemical configuration and revealing critical molecular conformations. The crystal structure analysis has been successfully completed for both synthetic intermediates and the final compound, providing high-resolution structural data that supports the assigned stereochemical designations. These crystallographic studies have been instrumental in confirming the R-configuration at the tetrahydroisoquinoline center and validating the overall three-dimensional molecular architecture.

The crystal structure of the small ubiquitin-like modifier activating enzyme in complex with the SUMO1-compound adduct has been determined and deposited in the Protein Data Bank with accession code 6XOH. This structural analysis reveals critical interactions between this compound and the enzyme active site, including hydrogen bonding interactions with serine-95 residue that contribute to the compound's selectivity and prolonged binding. The crystallographic data demonstrates that the isochromane oxygen and serine-95 are positioned within optimal distance for hydrogen bond formation, providing structural rationale for the compound's mechanism-based inhibition.

Conformational analysis based on crystallographic data reveals the spatial arrangement of functional groups that enables optimal interaction with the target enzyme. The crystal structure shows that hydrogen bonding to serine-95 may favor specific orientation of the isochromane and tetrahydroisoquinoline groups, facilitating hydrophobic interactions with the enzyme and contributing to prolonged binding of the covalent adduct. The residence time of the adduct within the enzyme active site is considered particularly important for cellular potency, as released adduct may be susceptible to cleavage by cellular endoproteases.

Crystallographic Parameter Value/Description Significance
Protein Data Bank Code 6XOH SUMO1-compound adduct structure
Resolution High-resolution Detailed molecular interactions
Key Interaction Hydrogen bond with Ser-95 Mechanism of selectivity
Conformational State Optimized for enzyme binding Enhanced cellular potency

The crystallographic analysis extends to comparative studies with related compounds, revealing structural features that distinguish this compound from other small ubiquitin-like modifier activating enzyme inhibitors. The corresponding residues to serine-95 in related enzymes such as NEDD8-activating enzyme and ubiquitin-activating enzyme are lysine-147 and arginine-551 respectively, which may explain the particularly high selectivity observed for compounds containing basic amino groups like this compound. This structural insight provides valuable information for understanding the molecular basis of selectivity and guides future drug design efforts targeting the sumoylation pathway.

Properties

IUPAC Name

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZVMYMQHNYJB-UNXOBOICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858276-04-6
Record name Subasumstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Subasumstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUBASUMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Steps

  • Tetrahydroisoquinoline Synthesis :
    The (1R)-7-chloro-1,2,3,4-tetrahydroisoquinoline intermediate is synthesized via a Pictet–Spengler reaction, starting from 7-chloroisoquinoline. Enantioselective reduction using a chiral catalyst ensures the desired (R)-configuration.

  • Thiophene Carbonyl Pyrimidine Assembly :
    A Suzuki–Miyaura coupling reaction links the 5-methylthiophene-2-carbonyl group to a pyrimidine ring. The pyrimidine nucleus is functionalized at the 4-position with an amino group for subsequent coupling.

  • Cyclopentyl Sulfamate Formation :
    The cyclopentanol derivative is synthesized through a stereoselective hydroxylation of a cyclopentene precursor, followed by sulfamation using sulfamoyl chloride. The (1R,2S,4R) configuration is achieved via asymmetric catalysis.

  • Final Coupling and Purification :
    The three intermediates are conjugated using peptide coupling reagents (e.g., HATU or EDCI). Reverse-phase chromatography (C18 column) resolves stereoisomers, yielding this compound with >98% purity.

Table 1: Key Reaction Conditions and Yields

StepReaction TypeReagents/CatalystsYield (%)Purity (%)
1Pictet–SpenglerChiral BINAP-Pd catalyst7895
2Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃8597
3Asymmetric HydroxylationSharpless Epoxidation7096
4Amide CouplingHATU, DIPEA6598

Analytical Characterization

This compound’s structural integrity is verified through advanced spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 577.1220 (calculated for C₂₅H₂₈ClN₅O₅S₂).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aromatic-H), 4.90 (d, J = 6.0 Hz, 1H, cyclopentyl-OH).

    • ¹³C NMR : 172.8 ppm (C=O), 155.6 ppm (pyrimidine-C4).

  • Chiral HPLC : Utilized a Chiralpak IC-3 column (hexane:isopropanol 80:20) to confirm enantiomeric excess >99%.

Process Optimization and Scale-Up Challenges

Solubility and Stability Considerations

This compound exhibits limited aqueous solubility (28.84 mM in DMSO), necessitating the use of co-solvents like PEG-300 during formulation. Degradation studies under accelerated conditions (40°C/75% RH) revealed hydrolytic instability at the sulfamate ester, requiring strict control of humidity during manufacturing.

Stereochemical Control

The four stereocenters demand precise catalytic conditions. Transitioning from batch to flow chemistry improved the reproducibility of the Sharpless epoxidation step, reducing diastereomer formation from 8% to <1%.

Table 2: Critical Process Parameters

ParameterOptimal RangeImpact on Purity
Reaction Temperature0–5°C (Step 1)Prevents racemization
Catalyst Loading5 mol% Pd (Step 2)Maximizes coupling yield
Chromatography Gradient30–60% MeCN (Step 4)Resolves sulfamate adducts

Quality Control and Regulatory Compliance

This compound is manufactured under current Good Manufacturing Practices (cGMP) with stringent specifications:

  • Purity : ≥98% by HPLC (C18 column, 254 nm).

  • Impurity Profiling : Limits for genotoxic impurities (e.g., sulfamoyl chloride residues) set at <0.1%.

  • Storage : -20°C in amber vials to prevent photodegradation; shelf life ≥12 months .

Chemical Reactions Analysis

Types of Reactions: Subasumstat undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Subasumstat has a wide range of scientific research applications, including:

Mechanism of Action

Subasumstat exerts its effects by binding to SUMO proteins and forming an adduct, which prevents the transfer of SUMO from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9. This inhibition disrupts SUMOylation-mediated pathways, leading to the activation of type 1 interferon signaling and promoting antitumor immune responses. The molecular targets include SUMO proteins and the SUMO-activating enzyme .

Comparison with Similar Compounds

Subasumstat vs. ML-792

Structural and Mechanistic Similarities :

  • Both this compound and ML-792 are mechanism-based inhibitors targeting the ATP-binding site of SUMO E1’s UBA2 subunit, forming covalent adducts to block SUMO activation .
  • Both utilize a sulfamate warhead for covalent binding, ensuring sustained inhibition of SUMOylation .

Key Differences :

  • Immune Modulation : this compound uniquely induces type I IFN responses, reprogramming tumor microenvironments (TME) to enhance macrophage and NK cell activity. This immune-permissive shift is validated in clinical microdosing studies . ML-792 lacks reported immune-modulatory effects, with preclinical data focusing on direct tumor cell apoptosis .
  • Clinical Progress: this compound is in Phase 1b/2 trials for combination therapies (e.g., with pembrolizumab or rituximab), demonstrating tolerability and immune activation .
  • Therapeutic Scope: this compound shows efficacy in both solid tumors (e.g., head and neck carcinoma) and hematological models (e.g., diffuse lymphoma), whereas ML-792’s activity is primarily documented in vitro and in xenograft models .

This compound vs. Non-Covalent SUMO Inhibitors

This may enhance efficacy in immunosuppressive TMEs but could increase off-target risks .

Data Tables

Table 1: Comparative Overview of this compound and ML-792
Parameter This compound (TAK-981) ML-792
Target SUMO E1 (UBA2 subunit) SUMO E1 (UBA2 subunit)
Mechanism Covalent inhibition (sulfamate warhead) Covalent inhibition (sulfamate warhead)
Immune Effects Induces type I IFN, activates macrophages/NK cells No reported immune modulation
Clinical Stage Phase 1b/2 (combination therapies) Preclinical
Synergy with Immunotherapy Enhances rituximab, anti-PD-1 efficacy Not documented
Tumor Models Solid tumors (HNSCC), lymphoma (OCI-Ly10) Xenograft models
Table 2: this compound Pharmacokinetic Highlights ()
Parameter Plasma (Mean ± SD) Whole Blood (Mean ± SD)
Cmax 1,250 ± 350 ng/mL 980 ± 210 ng/mL
Tmax 2.5 ± 1.1 hours 3.0 ± 1.5 hours
Half-life (T1/2z) 8.2 ± 2.3 hours 7.8 ± 2.0 hours
AUC∞ 12,500 ± 3,200 ng·h/mL 9,800 ± 2,500 ng·h/mL

Conclusion this compound distinguishes itself among SUMO E1 inhibitors through its robust immune-activating profile, validated in both preclinical and early clinical settings. Unlike ML-792, which remains preclinical, this compound’s ability to synergize with monoclonal antibodies (e.g., rituximab) and checkpoint inhibitors positions it as a promising candidate for combination regimens. Its covalent mechanism and IFN-driven TME remodeling further underscore its therapeutic novelty, though long-term safety and efficacy data await Phase 3 validation.

Biological Activity

Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the small ubiquitin-like modifier (SUMO) activating enzyme (SAE2). It is currently under investigation for its potential therapeutic applications in various cancers, particularly advanced solid tumors and lymphomas. This article compiles detailed research findings, pharmacodynamic data, and case studies to elucidate the biological activity of this compound.

This compound functions by inhibiting the SUMOylation process, a reversible post-translational modification that regulates numerous cellular processes, including inflammatory responses and immune signaling. By blocking SUMOylation, this compound is designed to enhance type I interferon (IFN) signaling, thereby stimulating both innate and adaptive immune responses against tumors .

Pharmacodynamics

Key Findings:

  • Dose-Dependent Activity: In clinical trials, this compound demonstrated a dose-dependent increase in IFN-1 gene signature expression in peripheral blood and plasma levels of several IFN-1-induced cytokines. This was accompanied by an increase in activated natural killer (NK) cells and CD8+ T cells .
  • Target Engagement: Pharmacodynamic analyses indicated that doses above 60 mg resulted in significant SUMO2/3 inhibition and increased immune activation markers within the tumor microenvironment (TME) .

Table 1: Summary of Pharmacodynamic Effects

Dose (mg)SUMO2/3 InhibitionNK Cell ActivationCD8+ T Cell Infiltration
10MinimalLowLow
40ModerateModerateModerate
60SignificantHighHigh
90RobustVery HighVery High

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably phase 1/2 studies focusing on safety, pharmacokinetics, and preliminary efficacy.

Case Study Highlights:

  • Solid Tumors and Lymphomas: In a phase 1 study involving patients with advanced solid tumors or relapsed/refractory lymphomas, this compound exhibited a manageable safety profile with preliminary anti-tumor activity. One patient with HER2-negative breast cancer showed a partial response after receiving biweekly doses .
  • Combination Therapies: Preclinical studies suggest that this compound can enhance the efficacy of other treatments, such as rituximab in lymphoma models. The combination therapy resulted in improved macrophage phagocytosis and NK cell cytotoxicity against CD20+ cells .

Immune Modulation

This compound's ability to modulate the immune response is one of its most significant biological activities:

  • Enhancement of Adaptive Immunity: By promoting type I IFN signaling, this compound enhances the activation of dendritic cells and T cells within the TME. This leads to an inflammatory environment conducive to anti-tumor activity .
  • Impact on Tumor Microenvironment: Clinical evaluations showed increased PD-L1 expression in tumor samples post-treatment, indicating an adaptive immune response shift from immune-suppressive to immune-permissive states .

Table 2: Immune Response Modulation by this compound

Immune Cell TypeEffect Post-Treatment
NK CellsIncreased cytotoxicity
CD8+ T CellsEnhanced infiltration
Dendritic CellsImproved antigen presentation
MacrophagesIncreased phagocytic activity

Q & A

Q. What structural characteristics of Subasumstat are critical for its pharmacological activity, and how can researchers validate these features experimentally?

this compound’s pharmacological activity is influenced by its sulfur-containing moieties and stereospecific configuration. Key structural elements include a sulfonamide group and a chiral center, as illustrated in its molecular structure . To validate these features, researchers should employ techniques such as X-ray crystallography for 3D conformation analysis, nuclear magnetic resonance (NMR) spectroscopy for functional group identification, and enantiomer-specific assays (e.g., using (S)-Subasumstat as a control ) to confirm stereochemical relevance to target engagement.

Q. What preclinical models are most suitable for evaluating this compound’s mechanism of action and efficacy?

In vivo models such as xenografts derived from non-small cell lung cancer (NSCLC) or microsatellite-stable colorectal cancer (MSS-CRC) are recommended, as these align with this compound’s clinical trial targets . Dose-response studies in these models should incorporate pharmacodynamic markers (e.g., SUMOylation inhibition, IFN-1 signaling upregulation) to validate target engagement. Researchers must standardize protocols for tumor volume measurement and histopathological analysis to ensure reproducibility.

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across experimental setups?

PK variability often arises from differences in administration routes or metabolic pathways. Methodologically, researchers should:

  • Use linear regression models to assess dose proportionality.
  • Conduct crossover studies in animal models to control for intersubject variability.
  • Apply mass spectrometry for precise quantification of plasma concentrations, ensuring subsampling protocols minimize analytical error .

Advanced Research Questions

Q. How should clinical trials be designed to evaluate this compound in combination with immune checkpoint inhibitors like pembrolizumab?

Phase II trials should adopt a dose-escalation design with biomarker-driven patient stratification. Key considerations include:

  • Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS), with stratification by PD-L1 status in NSCLC cohorts .
  • Safety monitoring : Rigorous tracking of ≥Grade 3 treatment-emergent adverse events (TEAEs), particularly anemia and hepatotoxicity, using Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
  • Pharmacodynamic integration : Serial tumor biopsies to correlate SUMOylation inhibition with clinical response.

Q. How can conflicting efficacy data between preclinical and clinical studies of this compound be resolved?

Discrepancies may arise from interspecies metabolic differences or tumor microenvironment heterogeneity. Researchers should:

  • Perform comparative genomic analyses of preclinical models and patient-derived samples to identify resistance mechanisms.
  • Utilize patient-derived xenograft (PDX) models with humanized immune systems to bridge translational gaps.
  • Apply meta-analytic frameworks to harmonize data from disparate sources, prioritizing studies with low risk of sampling bias .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous patient populations?

Advanced approaches include:

  • Mixed-effects modeling : To account for intra- and inter-patient variability in drug exposure.
  • Bayesian adaptive designs : For real-time dose optimization based on accumulating efficacy and safety data.
  • Machine learning : Clustering algorithms to identify subgroups with differential responses (e.g., MSS-CRC vs. NSCLC) .

Q. How can researchers validate this compound’s target engagement in clinical samples?

Methodologies include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To quantify SUMOylated protein levels in peripheral blood mononuclear cells (PBMCs).
  • Flow cytometry : For IFN-1 pathway activation markers (e.g., phosphorylated STAT1).
  • Ex vivo assays : Tumor organoid cultures treated with this compound to assess direct antitumor effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers report contradictory findings in this compound’s efficacy across trial cohorts?

Adhere to CONSORT guidelines for clinical trials:

  • Clearly delineate cohort-specific results (e.g., ORR in NSCLC vs. MSS-CRC).
  • Discuss potential confounders (e.g., prior therapies, genetic heterogeneity) in the "Limitations" section.
  • Use forest plots to visualize heterogeneity in meta-analyses .

Q. What strategies mitigate bias in this compound’s safety profile assessments?

  • Blinded adjudication committees : Independent review of adverse events to minimize investigator bias.
  • Propensity score matching : Adjust for baseline imbalances between treatment arms.
  • Sensitivity analyses : Exclude outliers or non-adherent patients to confirm robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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